4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene

Catalog No.
S548080
CAS No.
933768-63-9
M.F
C19H11Cl2N5
M. Wt
380.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracy...

CAS Number

933768-63-9

Product Name

4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene

IUPAC Name

4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene

Molecular Formula

C19H11Cl2N5

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26)

InChI Key

DVCPYUTZIIXGFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

INCB 16562, INCB-16562, INCB16562

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl

Description

The exact mass of the compound Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro- is 379.03915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene is a complex polycyclic structure characterized by multiple nitrogen atoms and a unique arrangement of carbon atoms. This compound belongs to the class of tetracyclic compounds and exhibits notable structural features that include a dichlorophenyl group and several double bonds within its framework. Its molecular formula and structure suggest potential applications in various fields such as medicinal chemistry and materials science.

, particularly those involving electrophilic substitutions due to the presence of the dichlorophenyl group. Additionally, the multiple nitrogen atoms could participate in coordination chemistry or form complexes with metal ions. The double bonds present in the structure may also undergo typical alkene reactions such as hydrogenation or polymerization under appropriate conditions.

While specific studies on the biological activity of this compound may be limited, similar compounds within its structural class often exhibit significant biological properties. For instance, compounds with multiple nitrogen functionalities can show antimicrobial, antifungal, or anticancer activities. The presence of the dichlorophenyl group may also enhance biological activity due to its lipophilic nature, allowing for better membrane penetration.

Synthesis of 4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene could involve several steps:

  • Formation of Tetracyclic Framework: Utilizing cyclization reactions that may involve cycloaddition or ring-closing reactions.
  • Introduction of Dichlorophenyl Group: Electrophilic aromatic substitution can be employed to introduce the dichlorophenyl moiety onto the tetracyclic base.
  • Incorporation of Nitrogen Atoms: This could be achieved through amination reactions or by using nitrogen-rich precursors during the synthesis.

The unique structure of this compound suggests potential applications in various domains:

  • Medicinal Chemistry: Due to its possible bioactive properties.
  • Materials Science: As a precursor for novel polymers or nanomaterials.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its structural characteristics.

Several compounds share structural similarities with 4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene:

  • Phenothiazine Derivatives: Known for their antipsychotic properties.
  • Quinoline Compounds: Exhibiting a wide range of biological activities including antimalarial effects.
  • Acridine Derivatives: Often used in dyes and have shown antimicrobial properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
4-(2,6-Dichlorophenyl)phenothiazineContains sulfur; known for antipsychotic effectsAntipsychotic
QuinolineContains nitrogen; known for antimalarial propertiesAntimalarial
AcridineContains nitrogen; used in dyesAntimicrobial

This comparison highlights the uniqueness of 4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene, particularly in its complex tetracyclic structure combined with multiple nitrogen atoms and halogen substituents which may confer distinct properties not found in simpler analogs.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

379.0391508 g/mol

Monoisotopic Mass

379.0391508 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

649NJ54I9P

Wikipedia

Incb-16562

Dates

Modify: 2024-02-18
1: Koppikar P, Abdel-Wahab O, Hedvat C, Marubayashi S, Patel J, Goel A, Kucine N, Gardner JR, Combs AP, Vaddi K, Haley PJ, Burn TC, Rupar M, Bromberg JF, Heaney ML, de Stanchina E, Fridman JS, Levine RL. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis. Blood. 2010 Apr 8;115(14):2919-27. doi: 10.1182/blood-2009-04-218842. Epub 2010 Feb 12. PubMed PMID: 20154217; PubMed Central PMCID: PMC2854434.
2: Li J, Favata M, Kelley JA, Caulder E, Thomas B, Wen X, Sparks RB, Arvanitis A, Rogers JD, Combs AP, Vaddi K, Solomon KA, Scherle PA, Newton R, Fridman JS. INCB16562, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support. Neoplasia. 2010 Jan;12(1):28-38. PubMed PMID: 20072651; PubMed Central PMCID: PMC2805881.
3: Liu PC, Caulder E, Li J, Waeltz P, Margulis A, Wynn R, Becker-Pasha M, Li Y, Crowgey E, Hollis G, Haley P, Sparks RB, Combs AP, Rodgers JD, Burn TC, Vaddi K, Fridman JS. Combined inhibition of Janus kinase 1/2 for the treatment of JAK2V617F-driven neoplasms: selective effects on mutant cells and improvements in measures of disease severity. Clin Cancer Res. 2009 Nov 15;15(22):6891-900. doi: 10.1158/1078-0432.CCR-09-1298. Epub 2009 Nov 3. PubMed PMID: 19887489.

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